Cas no 149199-48-4 (Chryseno[2,1-c]oxepin-13b(3H)-carboxylicacid,5,5a,6,7,7a,7b,8,9,9a,10,13,13a,14,15,15a,15b-hexadecahydro-7,13a-dihydroxy-5a-[(1R)-1-hydroxyethyl]-7b,9a,12,15a-tetramethyl-3-oxo-,methyl ester, (5aS,7R,7aS,7bR,9aS,13aS,13bS,15aS,15bS)-)

Chryseno[2,1-c]oxepin-13b(3H)-carboxylicacid,5,5a,6,7,7a,7b,8,9,9a,10,13,13a,14,15,15a,15b-hexadecahydro-7,13a-dihydroxy-5a-[(1R)-1-hydroxyethyl]-7b,9a,12,15a-tetramethyl-3-oxo-,methyl ester, (5aS,7R,7aS,7bR,9aS,13aS,13bS,15aS,15bS)- structure
149199-48-4 structure
Nom du produit:Chryseno[2,1-c]oxepin-13b(3H)-carboxylicacid,5,5a,6,7,7a,7b,8,9,9a,10,13,13a,14,15,15a,15b-hexadecahydro-7,13a-dihydroxy-5a-[(1R)-1-hydroxyethyl]-7b,9a,12,15a-tetramethyl-3-oxo-,methyl ester, (5aS,7R,7aS,7bR,9aS,13aS,13bS,15aS,15bS)-
Numéro CAS:149199-48-4
Le MF:C30H44O7
Mégawatts:516.666170120239
CID:145247
PubChem ID:127671

Chryseno[2,1-c]oxepin-13b(3H)-carboxylicacid,5,5a,6,7,7a,7b,8,9,9a,10,13,13a,14,15,15a,15b-hexadecahydro-7,13a-dihydroxy-5a-[(1R)-1-hydroxyethyl]-7b,9a,12,15a-tetramethyl-3-oxo-,methyl ester, (5aS,7R,7aS,7bR,9aS,13aS,13bS,15aS,15bS)- Propriétés chimiques et physiques

Nom et identifiant

    • Chryseno[2,1-c]oxepin-13b(3H)-carboxylicacid,5,5a,6,7,7a,7b,8,9,9a,10,13,13a,14,15,15a,15b-hexadecahydro-7,13a-dihydroxy-5a-[(1R)-1-hydroxyethyl]-7b,9a,12,15a-tetramethyl-3-oxo-,methyl ester, (5aS,7R,7aS,7bR,9aS,13aS,13bS,15aS,15bS)-
    • Chryseno[2,1-c]oxepin-13b(3H)-carboxylicacid,5,5a,6,7,7a,7b,8,9,9a,10,13,13a,14,15,15a,15b-hex...
    • Chryseno[2,1-c]oxepin-13b(3H)-carboxylicacid,5,5a,6,7,7a,7b,8,9,9a,10,13,13a,14,15,15a,15b-hexadecahydro-7,13a-dihydroxy-5a-[
    • Chryseno[2,1-c]oxepin-13b(3H)-carboxylicacid,5,5a,6,7,7a,7b,8,9,9a,10,13,13a,14,15,15a,15b-hexadecahydro-7,13a-dihydroxy-5a-[(1R)-1-hydroxyethyl]-7b,9a,12,15a-tetramethyl-3-oxo-,methyl ester, (5aS,7R,
    • Galphimine B
    • Methyl (5aS-(5aalpha(S*),7alpha,7aalpha,7bbeta,9abeta,13abeta,13balpha,15abeta,15balpha))-5,5a,6,7,7a,7b,8,9,9a,10,13,13a,14,15,15a,15b-hexadecahydro-7,13a-dihydroxy-5a-(1-hydroxyethyl)-7b,9a,12,15a-tetramethyl-3-oxochryseno(2,1-c)oxepin-13b(3H)-carboxylate
    • Methyl 5,5a,6,7,7a,7b,8,9,9a,10,13,13a,14,15,15a,15b-hexadecahydro-7,13a-dihydroxy-5a-(1-hydroxyethyl)-7b,9a,12,15a-tetramethyl-3-oxochryseno(2,1-c)oxepin-13b(3H)-carb
    • Chryseno(2,1-c)oxepin-13b(3H)-carboxylic acid, 5,5a,6,7,7a,7b,8,9,9a,10,13,13a,14,15,15a,15b-hexadecahydro-7,13a-dihydroxy-5a-(1-hydroxyethyl)-7b,9a,12,15a-tetramethyl-3-oxo-, methyl ester, (5aS-(5aalpha(S*),7alpha,7aalpha,7bbeta,9abeta,13abeta,13balpha,15abeta,15balpha))-
    • Methyl 5,5a,6,7,7a,7b,8,9,9a,10,13,13a,14,15,15a,15b-hexadecahydro-7,13a-dihydroxy-5a-(1-hydroxyethyl)-7b,9a,12,15a-tetramethyl-3-oxochryseno(2,1-c)oxepin-13b(3H)-carboxylate (5aS-(5aalpha(S*),7alpha,7aalpha,7bbeta,9abeta,13abeta,13balpha,15abeta,15balpha))-
    • DTXSID30933574
    • CHEMBL523722
    • AKOS040751887
    • D:A-Friedo-A-homo-23,24,30-trinor-4-oxaoleana-1,20-dien-27-oic acid, 7,18-dihydroxy-5-(1-hydroxyethyl)-3-oxo-, methyl ester, (5alpha(R),7alpha)-
    • Methyl 7,13a-dihydroxy-5a-(1-hydroxyethyl)-7b,9a,12,15a-tetramethyl-3-oxo-5,5a,6,7,7a,7b,8,9,9a,10,13,13a,14,15,15a,15b-hexadecahydrochryseno[2,1-c]oxepine-13b(3H)-carboxylate
    • methyl (1S,2R,5S,10S,11S,14S,15S,21S,23R)-10,23-dihydroxy-21-[(1R)-1-hydroxyethyl]-2,5,8,14-tetramethyl-18-oxo-19-oxapentacyclo[12.9.0.02,11.05,10.015,21]tricosa-7,16-diene-11-carboxylate
    • 149199-48-4
    • Galphimine_B
    • (-)-Galphimine B
    • Piscine à noyau: InChI=1S/C30H44O7/c1-18-9-10-25(3)11-13-27(5)23-20(32)16-28(19(2)31)17-37-22(33)8-7-21(28)26(23,4)12-14-29(27,24(34)36-6)30(25,35)15-18/h7-9,19-21,23,31-32,35H,10-17H2,1-6H3/t19-,20-,21+,23+,25-,26+,27-,28+,29+,30+/m1/s1
    • La clé Inchi: MYRCCYOWAVWIKR-NHBPQBDCSA-N
    • Sourire: O=C1OC[C@@]2([C@H](O)C)[C@H]([C@@]3(CC[C@]4([C@@]5(CC(C)=CC[C@@]5(CC[C@]4(C)[C@H]3[C@@H](C2)O)C)O)C(OC)=O)C)C=C1

Propriétés calculées

  • Qualité précise: 516.30870374g/mol
  • Masse isotopique unique: 516.30870374g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 3
  • Nombre de récepteurs de liaison hydrogène: 7
  • Comptage des atomes lourds: 37
  • Nombre de liaisons rotatives: 3
  • Complexité: 1070
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 10
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 3.9
  • Surface topologique des pôles: 113Ų

Chryseno[2,1-c]oxepin-13b(3H)-carboxylicacid,5,5a,6,7,7a,7b,8,9,9a,10,13,13a,14,15,15a,15b-hexadecahydro-7,13a-dihydroxy-5a-[(1R)-1-hydroxyethyl]-7b,9a,12,15a-tetramethyl-3-oxo-,methyl ester, (5aS,7R,7aS,7bR,9aS,13aS,13bS,15aS,15bS)- Littérature connexe

Related Articles

Articles recommandés

Fournisseurs recommandés
Zouping Mingyuan Import and Export Trading Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Zouping Mingyuan Import and Export Trading Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Wuhan brilliant Technology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
钜澜化工科技(青岛)有限公司
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
钜澜化工科技(青岛)有限公司